molecular formula C17H9F2N3O2S B2912604 N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 690251-58-2

N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2912604
CAS No.: 690251-58-2
M. Wt: 357.33
InChI Key: DNFMWBIIHXZQMQ-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex heterocyclic compound featuring a tricyclic core with fused thia-diaza rings and a carboxamide substituent linked to a 2,5-difluorophenyl group. Its structure combines sulfur (thia), nitrogen (diaza), and oxygen (oxo) atoms, creating a rigid polycyclic framework.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3O2S/c18-9-4-5-11(19)12(7-9)20-15(23)13-8-10-16(25-13)21-14-3-1-2-6-22(14)17(10)24/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFMWBIIHXZQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(S3)C(=O)NC4=C(C=CC(=C4)F)F)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene with a suitable aldehyde to form a Schiff base, followed by cyclization with a pyrimidine derivative under acidic conditions . The reaction conditions often require refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and automated purification processes are also employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino or thiol derivatives.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Structural Features Functional Groups Potential Applications
N-(2,5-Difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[...]pentaene-5-carboxamide (Target) Tricyclic thia-diaza core, 2,5-difluorophenyl substituent Carboxamide, Fluorophenyl, Oxo Enzyme inhibition?
Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl-triazolo-pyrimidine-2-sulfonamide) Triazolo-pyrimidine core, sulfonamide, difluorophenyl Sulfonamide, Methyl, Fluorophenyl Herbicide (ALS inhibitor)
N-[3-(Dimethylsulfamoyl)phenyl]-...-carboxamide Tricyclic thia-diaza core, dimethylsulfamoylphenyl Carboxamide, Sulfamoyl Unknown (likely bioactive)

Key Observations :

  • Fluorophenyl vs. Sulfamoylphenyl : The 2,5-difluorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to the dimethylsulfamoyl group in ’s analog. This may improve membrane permeability but reduce solubility .
  • Core Heteroatoms : The thia-diaza-oxo system in the target compound shares electronic similarities with flumetsulam’s triazolo-pyrimidine core, which inhibits acetolactate synthase (ALS) in plants .

Pharmacokinetic and Physicochemical Properties

While experimental data for the target compound is unavailable, inferences can be drawn from analogs:

Table 2: Hypothetical Property Comparison

Property Target Compound Flumetsulam Sulfamoylphenyl Analog
Molecular Weight ~450–500 g/mol (estimated) 325.3 g/mol ~480–520 g/mol (estimated)
LogP (Lipophilicity) High (due to difluorophenyl) Moderate (LogP ~2.1) Moderate-High (sulfamoyl polarity)
Solubility Low (nonpolar substituents) 33 mg/L (aqueous) Moderate (polar sulfamoyl group)
Metabolic Stability Likely high (fluorine reduces oxidation) Rapid degradation in soil Unknown

Analysis :

  • The difluorophenyl group in the target compound may increase metabolic stability compared to flumetsulam, where the triazolo-pyrimidine ring undergoes hydrolysis .
  • The sulfamoylphenyl analog’s polar substituent () might improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

The compound N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C17H19N3O4S
  • Molecular Weight : 353.41 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular formula.

Structural Representation

The compound's structure features a bicyclic framework with multiple functional groups that may contribute to its biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC17H19N3O4S
Molecular Weight353.41 g/mol
LogP2.8136
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area73.201 Ų

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, potentially including enzymes and receptors involved in various metabolic pathways. The presence of the difluorophenyl moiety suggests enhanced lipophilicity which may facilitate membrane permeability and receptor binding.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Research has shown that thiazole derivatives often possess antimicrobial activity. The thia component in this compound may contribute to such effects by disrupting bacterial cell wall synthesis or function.
  • Inflammation Modulation : Similar compounds have been studied for their ability to modulate inflammatory pathways, potentially acting as inhibitors of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces cytokine levels

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